REACTION_CXSMILES
|
Cl[C:2]([CH3:8])([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[C:9](OC)(=[O:13])C(C)=C>>[CH3:9][O:13][CH2:7][CH:2]([CH3:8])[C:3]([O:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An analysis of the obtained crude
|
Type
|
CUSTOM
|
Details
|
reaction solution by gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |